2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
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Overview
Description
2-(4-Bromophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest due to its diverse applications in pharmaceuticals, agrochemicals, and dyestuffs . The presence of the bromophenyl group enhances its reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of 4-bromoacetophenone with 2-aminopyridine under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound often employs environmentally benign solvents and catalyst-free approaches to ensure operational simplicity and high yield . The use of multicomponent reactions is particularly advantageous in industrial settings due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be tailored for specific applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(4-Bromophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine is widely used in scientific research due to its versatile chemical properties. Some key applications include:
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby exerting its therapeutic effects . The exact mechanism can vary depending on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another fused heterocyclic compound with similar pharmacological properties.
Pyridine Derivatives: Compounds like 2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine share structural similarities and are used in similar applications.
Uniqueness
2-(4-Bromophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine is unique due to its specific bromophenyl substitution, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds .
Properties
Molecular Formula |
C13H13BrN2 |
---|---|
Molecular Weight |
277.16 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H13BrN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h4-7,9H,1-3,8H2 |
InChI Key |
BAMTWEUJGAUDDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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